Product packaging for 3-Chloro-1H-indazole-7-carbaldehyde(Cat. No.:)

3-Chloro-1H-indazole-7-carbaldehyde

Cat. No.: B15199997
M. Wt: 180.59 g/mol
InChI Key: PWWYCZFQPYZWOW-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Medicinal Chemistry and Drug Discovery

Indazole derivatives are recognized for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. nih.gov This biological versatility has led to the development of several successful drugs. For instance, Pazopanib and Axitinib are indazole-based kinase inhibitors used in cancer therapy. nih.gov The therapeutic success of such compounds underscores the importance of the indazole nucleus as a privileged scaffold in drug design. nih.gov

Role of Functionalized Indazole Systems as Privileged Structures

Functionalized indazoles are considered "privileged structures" because they can bind to multiple, diverse biological targets with high affinity. The ability to introduce various functional groups at different positions on the indazole ring allows chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability is crucial for optimizing drug candidates, enhancing their potency, selectivity, and metabolic stability.

Importance of the Carbaldehyde Moiety for Synthetic Diversification and Biological Functionality

The carbaldehyde (an aldehyde group) is a highly versatile functional group in organic synthesis. Its presence on the indazole ring, as in 3-Chloro-1H-indazole-7-carbaldehyde, opens up a vast number of potential chemical transformations. The aldehyde can be readily converted into a wide range of other functional groups and can participate in various carbon-carbon bond-forming reactions. nih.gov This allows for the construction of complex molecular libraries based on the indazole scaffold, which is a key strategy in the search for new bioactive compounds. nih.gov For example, the aldehyde group is a key intermediate for synthesizing secondary alcohols, amines, alkenes, and various heterocyclic systems like oxazoles and thiazoles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B15199997 3-Chloro-1H-indazole-7-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloro-2H-indazole-7-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11)

InChI Key

PWWYCZFQPYZWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C=O)Cl

Origin of Product

United States

Synthesis and Physicochemical Properties

Synthetic Pathways to Functionalized Indazoles

The synthesis of specifically substituted indazoles often presents challenges, primarily concerning regioselectivity—the ability to add functional groups to the correct position on the ring. General methods for creating substituted indazoles include:

Cyclization of o-aminobenzaldehydes or ketones with hydrazines.

Diazotization of o-toluidines followed by cyclization. guidechem.com

Palladium-catalyzed cross-coupling reactions on pre-functionalized indazoles, which allow for the introduction of various substituents. researchgate.net

Synthesizing 7-substituted indazoles can be particularly challenging due to the electronic nature of the ring, which can sometimes render the C7 position less reactive. rsc.org The synthesis of this compound would likely require a multi-step process involving the initial formation of a 7-substituted indazole, followed by chlorination at the 3-position.

Physicochemical Characteristics

Specific, experimentally determined physicochemical data such as melting point, boiling point, and solubility for this compound are not available in the surveyed literature. For context, related compounds exhibit the following properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Chloroindazole C₇H₅ClN₂152.58149
3-Chloro-1H-indazole-5-carboxaldehyde C₈H₅ClN₂O180.59190-195

This table presents data for related compounds to provide context due to the absence of specific data for this compound. sigmaaldrich.comsigmaaldrich.comguidechem.comcas.org

Derivatization and Functionalization Strategies of 3 Chloro 1h Indazole 7 Carbaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group at the 7-position of the indazole ring is a versatile handle for a variety of chemical modifications, including carbon-carbon bond formation, reduction to alcohols and amines, and oxidation to carboxylic acids.

Condensation Reactions (e.g., Knoevenagel, Wittig)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For 3-Chloro-1H-indazole-7-carbaldehyde, this reaction provides a straightforward route to α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. wikipedia.orgsigmaaldrich.com The reaction is generally carried out in the presence of a base like piperidine (B6355638) or an amine salt. wikipedia.org A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to decarboxylation. organic-chemistry.org

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In the context of this compound, it would involve the reaction with a phosphorus ylide to form a substituted alkene. The geometry of the resulting alkene is dependent on the nature of the ylide and the reaction conditions.

Reaction Reactant Expected Product Catalyst/Reagent
Knoevenagel CondensationMalononitrile2-((3-chloro-1H-indazol-7-yl)methylene)malononitrilePiperidine
Knoevenagel CondensationEthyl acetoacetateEthyl 2-((3-chloro-1H-indazol-7-yl)methylene)-3-oxobutanoatePiperidine
Wittig Reaction(Triphenylphosphoranylidene)methane3-chloro-7-vinyl-1H-indazole-
Wittig ReactionEthyl (triphenylphosphoranylidene)acetateEthyl 3-(3-chloro-1H-indazol-7-yl)acrylate-

Reductions to Alcohol and Amine Derivatives

Reduction to Alcohol: The aldehyde functionality of this compound can be readily reduced to the corresponding primary alcohol, (3-chloro-1H-indazol-7-yl)methanol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common and mild choice.

Reductive Amination: Reductive amination offers a direct pathway to synthesize amines from aldehydes. This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in situ reduction. nih.govacs.orgnih.govmasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a widely used reducing agent for this purpose due to its mildness and selectivity. harvard.edu

Reaction Reactant Expected Product Reagent
Reduction-(3-chloro-1H-indazol-7-yl)methanolSodium borohydride
Reductive AminationAmmonia(3-chloro-1H-indazol-7-yl)methanamineSodium triacetoxyborohydride
Reductive AminationMethylamineN-methyl-((3-chloro-1H-indazol-7-yl)methyl)amineSodium triacetoxyborohydride
Reductive AminationAnilineN-phenyl-((3-chloro-1H-indazol-7-yl)methyl)amineSodium triacetoxyborohydride

Oxidations to Carboxylic Acid Derivatives

The aldehyde group can be oxidized to a carboxylic acid, yielding 3-chloro-1H-indazole-7-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, such as esters and amides. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). Studies on the oxidation of imidazole- and pyrazole-derived aldehydes have shown that these reactions are feasible. nih.gov

Reaction Reactant Expected Product Reagent
Oxidation-3-chloro-1H-indazole-7-carboxylic acidPotassium permanganate
Oxidation-3-chloro-1H-indazole-7-carboxylic acidJones reagent

Synthesis of Heterocyclic Compounds from the Carbaldehyde Group

The aldehyde functionality of this compound serves as a key building block for the construction of various heterocyclic rings, which are prevalent in pharmacologically active compounds.

Formation of Oxazoles, Thiazoles, and Benzimidazoles

Oxazoles: A common method for oxazole (B20620) synthesis is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.commdpi.com Another approach is the Fischer oxazole synthesis, where an aldehyde reacts with a cyanohydrin. wikipedia.orgyoutube.com More direct methods for converting aldehydes to 2,4-disubstituted oxazoles have also been developed. organic-chemistry.org

Thiazoles: Thiazole derivatives can be synthesized from aromatic aldehydes through various routes. One common method is the condensation of an aldehyde with a source of sulfur and an amine. researchgate.netorganic-chemistry.org For instance, the reaction with 2-aminothiazole (B372263) can lead to the formation of larger heterocyclic systems. pharmaguideline.com Another approach involves the reaction of an aldehyde with thiosemicarbazide (B42300) followed by cyclization with an α-haloketone. sci-hub.se

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an aromatic aldehyde with o-phenylenediamine. researchgate.netorganic-chemistry.orgnbu.ac.inrsc.org This reaction can be promoted by various catalysts, including oxalic acid or supported gold nanoparticles, and can be carried out under mild conditions. researchgate.netmdpi.com

Heterocycle Reactant(s) Expected Product Core General Method
OxazoleTosylmethyl isocyanide7-(1,3-oxazol-5-yl)-3-chloro-1H-indazoleVan Leusen Reaction
ThiazoleThiosemicarbazide, Ethyl bromoacetate2-(benzylidene)hydrazinyl)thiazol-4(5H)-one derivativeHantzsch-type synthesis
Benzimidazoleo-Phenylenediamine2-(3-chloro-1H-indazol-7-yl)-1H-benzo[d]imidazoleCondensation

Generation of Pyrazole (B372694), Pyrazolone (B3327878), Triazole, Thiazole, and Oxazole Derivatives

Pyrazoles: Pyrazoles can be synthesized from α,β-unsaturated aldehydes, which can be derived from this compound via a Knoevenagel or similar condensation. The subsequent reaction with hydrazine (B178648) leads to the formation of the pyrazole ring. wikipedia.org One-pot procedures involving an aldehyde, a terminal alkyne, and hydrazine are also known for the synthesis of 3,5-disubstituted pyrazoles. nih.govorganic-chemistry.org A photocatalyzed [3+2] cycloaddition/fragmentation sequence using α,β-unsaturated aldehydes has also been reported for pyrazole synthesis. acs.org

Pyrazolones: The Knoevenagel condensation of heteroaromatic aldehydes with 1-phenyl-1H-pyrazol-5(4H)-ones is a known method for the synthesis of pyrazolone derivatives. connectjournals.com

Triazoles: 1,2,3-Triazoles can be synthesized via a multi-component reaction involving an aldehyde, a phosphonium (B103445) salt, and sodium azide. organic-chemistry.org For the synthesis of 1,2,4-triazoles, a one-pot reaction of an aldehyde with hydroxylamine (B1172632) to form an oxime, followed by a 1,3-dipolar cycloaddition with a hydrazonoyl hydrochloride, is an effective method. nih.govfrontiersin.orgorganic-chemistry.org

Heterocycle Reactant(s) Expected Product Core General Method
PyrazoleHydrazine hydrate (B1144303) (after conversion to α,β-unsaturated aldehyde)3-(3-chloro-1H-indazol-7-yl)-1H-pyrazole derivativeKnorr-type reaction
Pyrazolone1-phenyl-1H-pyrazol-5(4H)-one4-((3-chloro-1H-indazol-7-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-oneKnoevenagel Condensation
1,2,3-TriazolePhosphonium salt, Sodium azide4-(3-chloro-1H-indazol-7-yl)-1H-1,2,3-triazole derivativeMulti-component reaction
1,2,4-TriazoleHydroxylamine, Hydrazonoyl hydrochloride3-(3-chloro-1H-indazol-7-yl)-1,5-disubstituted-1H-1,2,4-triazole1,3-Dipolar cycloaddition

Modifications of the Indazole Core

The reactivity of the this compound molecule allows for a variety of chemical transformations at its core, enabling the synthesis of a diverse array of novel compounds. These modifications primarily target the reactive sites on the indazole ring system, leading to the introduction of new functional groups and the construction of more complex molecular architectures.

Introduction of Nitrogenous Side Chains (e.g., Amino Acid Adducts, Acetamides)

The introduction of nitrogen-containing side chains onto the indazole core represents a key strategy for expanding its chemical space and exploring its potential for various applications. This can be achieved through reactions with nitrogenous nucleophiles.

One notable approach involves the reaction of the indazole scaffold with amino acids. While direct studies on this compound are not extensively documented in publicly available literature, research on analogous compounds such as 3-Chloro-1-methyl-1H-indazole provides valuable insights. For instance, the reaction of 3-Chloro-1-methyl-1H-indazole with amino acids like β-alanine, glycine, and alanine (B10760859) has been reported. This reaction typically proceeds via nucleophilic substitution at the C3 position of the indazole ring, displacing the chloro group and forming an amino acid adduct.

Another method for introducing a nitrogenous side chain is through the reaction with acetamide (B32628). This reaction, also demonstrated on the 3-Chloro-1-methyl-1H-indazole analogue, results in the formation of an N-acetylated derivative at the indazole core.

These reactions highlight the potential of the 3-chloro-indazole moiety to react with a range of nitrogen-based nucleophiles, paving the way for the synthesis of various derivatives. The aldehyde group at the 7-position remains available for further functionalization, offering a dual handle for creating complex molecules.

Acylation and Subsequent Cyclization Reactions

The acylation of the indazole core, followed by intramolecular cyclization, is a powerful method for constructing fused heterocyclic systems. This strategy often leverages the reactivity of both the indazole nitrogen and a suitably positioned functional group.

Following the introduction of amino acid side chains as described in the previous section, subsequent treatment with a dehydrating agent such as acetic anhydride (B1165640) can induce cyclization. In the case of the amino acid adducts of 3-Chloro-1-methyl-1H-indazole, this cyclization leads to the formation of novel polycyclic structures.

Furthermore, the product of the reaction with acetamide can undergo a Claisen-Schmidt condensation to form a chalcone, which can then be acylated with reagents like ethyl acetoacetate. Subsequent acid-catalyzed treatment can then lead to the formation of a cyclic amide, demonstrating a multi-step pathway to complex heterocyclic systems.

These examples, while not directly performed on this compound, establish a proof of concept for the acylation and cyclization strategies that could be applied to this scaffold, potentially leading to a diverse range of novel compounds with interesting properties.

Hydrazide and Carboxamide Derivative Synthesis

The synthesis of hydrazide and carboxamide derivatives of indazoles is of significant interest due to the prevalence of these functional groups in pharmacologically active molecules.

The general route to indazole-3-carboxamides involves the coupling of an indazole-3-carboxylic acid with an appropriate amine. While this requires the initial oxidation of the 7-carbaldehyde of the target molecule to a carboxylic acid, it represents a viable pathway.

A more direct approach to hydrazide derivatives can be envisioned through the reaction of an esterified indazole-3-carboxylic acid with hydrazine hydrate. For example, the synthesis of 1H-Indazole-3-carboxylic acid hydrazide is achieved by refluxing the corresponding methyl ester with hydrazine hydrate in ethanol. jocpr.com This acid hydrazide can then be further reacted with various substituted aryl acids to yield diacyl hydrazines. jocpr.com

Mechanistic Studies of Biological Interventions

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.

1 Kinase Inhibition Mechanisms and Selectivity Profiling

Indazole derivatives are well-recognized as potent kinase inhibitors. rsc.org They typically function by competing with ATP for binding to the kinase's active site. The this compound scaffold can be envisioned to interact with the hinge region of a kinase, a common binding motif for kinase inhibitors. The nitrogen atoms of the indazole ring can form hydrogen bonds with the backbone amide groups of the hinge residues, while the 3-chloro substituent can occupy a nearby hydrophobic pocket.

The selectivity of these compounds for specific kinases over others is a critical aspect of their development. Selectivity profiling against a panel of kinases is essential to identify the primary targets and to minimize off-target effects. For example, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy.

2 Enzyme Inhibition Studies (e.g., IDO1 enzyme inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by tumors. The inhibition of IDO1 is a promising strategy in cancer immunotherapy. The indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibitory activity. nih.gov The mechanism of inhibition often involves the interaction of the indazole derivative with the heme iron at the active site of the enzyme. The nitrogen atoms of the indazole ring can coordinate with the heme iron, thereby blocking the binding of the natural substrate, tryptophan.

A study on 1H-indazole derivatives revealed that the indazole scaffold is necessary for IDO1 inhibition and that substituents at various positions significantly influence the inhibitory activity. nih.gov

3 Receptor Antagonism and Agonism Research

While much of the research on indazole derivatives has focused on enzyme and kinase inhibition, some have been investigated for their effects on cell surface receptors. For instance, certain indazole derivatives have been studied as antagonists for serotonin (B10506) receptors. However, there is currently limited publicly available research specifically detailing the receptor antagonism or agonism of derivatives of this compound. This remains an area for future investigation to fully explore the pharmacological potential of this chemical class.

Investigation of Bacterial Two-Component System Inhibition

There is currently a notable lack of specific research investigating the role of this compound or its derivatives as inhibitors of bacterial two-component systems. This signaling pathway, crucial for bacterial adaptation to environmental changes, remains an area where the potential of this specific indazole scaffold has not been reported.

While some heterocyclic compounds, such as imidazole (B134444) derivatives, have been identified as inhibitors of two-component systems, similar findings for indazole-based compounds are not prevalent in the existing literature. nih.gov Research into the antibacterial properties of the broader indazole class has more commonly identified other mechanisms of action. For instance, various indazole derivatives have been synthesized and evaluated as inhibitors of DNA gyrase, a type II topoisomerase, which is a different and well-established antibacterial target. mdpi.comnih.gov These studies highlight the potential of the indazole core in developing antibacterial agents, though not specifically through the inhibition of two-component signaling pathways.

Table 1: Antibacterial Activity of Selected Indazole Derivatives (Mechanism other than Two-Component System Inhibition)

Compound ClassTargetBacterial SpectrumReference
Indazole AnaloguesDNA Gyrase BGram-positive bacteria, including MRSA mdpi.com
2H-Indazole DerivativesNot specifiedAntiprotozoal activity; limited antibacterial nih.gov

This table presents data on the antibacterial mechanisms of the broader indazole class and does not imply activity of this compound or its derivatives against bacterial two-component systems.

Applications in Research

Building Block for Complex Molecules

The dual functionality of a reactive aldehyde and a modifiable chloro-indazole core makes this compound a valuable intermediate for constructing more complex molecules. chemimpex.com Chemists can leverage the aldehyde for chain extension or ring formation and later modify the chloro group or the N1 position to build a diverse library of compounds for screening in drug discovery programs.

Potential in Medicinal Chemistry

Given that many functionalized indazoles act as kinase inhibitors, it is plausible that derivatives of this compound could be explored for similar activities. rsc.org The specific substitution pattern (a chloro group at C3 and an aldehyde at C7) provides a unique template that could lead to novel inhibitors of protein kinases or other enzymes implicated in diseases like cancer. researchgate.net The development of derivatives from this scaffold could yield new therapeutic candidates with unique structure-activity relationships.

Advancements in the Synthesis of this compound: A Review of Methodologies

The functionalized indazole scaffold is a cornerstone in medicinal chemistry, with derivatives of this compound serving as crucial intermediates in the development of novel therapeutic agents. This article delineates the primary synthetic strategies for constructing the indazole-carbaldehyde core and the targeted methods for achieving the specific 3-chloro-7-carbaldehyde substitution pattern, providing a comprehensive overview of the current state of research in this area.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for confirming the molecular framework of 3-Chloro-1H-indazole-7-carbaldehyde .

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would likely display signals for the protons on the benzene (B151609) ring (H-4, H-5, and H-6). The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, aldehyde, and indazole ring systems. A downfield signal, typically above 9.5 ppm, would be characteristic of the aldehyde proton (-CHO). Another key feature would be a broad signal corresponding to the N-H proton of the indazole ring, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide complementary information, with a distinct peak for each of the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be expected to appear significantly downfield (typically in the 185-195 ppm range). The carbon atom bearing the chlorine (C-3) would also exhibit a characteristic chemical shift. The remaining carbon signals would correspond to the aromatic and pyrazole (B372694) rings, with their positions dictated by the electronic environment.

Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)> 9.5 (singlet)185 - 195
C3-(variable, influenced by Cl)
C4Aromatic region (doublet)Aromatic region
C5Aromatic region (triplet)Aromatic region
C6Aromatic region (doublet)Aromatic region
C7-(variable, influenced by CHO)
C7a-Aromatic region
C3a-Aromatic region
N1-HVariable (broad singlet)-

Note: This table is hypothetical and based on known chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Information

To definitively assign the proton and carbon signals and to understand the through-bond and through-space correlations, 2D NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to establish the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data would be instrumental in confirming the substitution pattern on the indazole ring.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) analyzes the compound in its solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR could be used to characterize the crystalline structure of This compound and to identify any potential polymorphic forms.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying characteristic functional groups. For This compound , the FT-IR spectrum would be expected to show key absorption bands. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the aldehyde. The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

Expected FT-IR Absorption Bands for this compound (Hypothetical)

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
Aromatic C-H Stretch> 3000Medium
Aldehyde C-H Stretch2820-2850 and 2720-2750Weak
Carbonyl (C=O) Stretch~1700Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1250 - 1350Medium
C-Cl Stretch600 - 800Medium to Strong

Note: This table is hypothetical and based on characteristic infrared absorption frequencies for known functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For This compound , the Raman spectrum would be particularly useful for observing the C=C vibrations of the aromatic ring and the C-Cl bond, which often produce strong Raman signals. This technique would aid in a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) Integration

The integration of liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry provides a robust method for the separation, identification, and quantification of individual components in a mixture. lcms.cz For the analysis of a sample containing this compound, LC-MS or UPLC-MS would first separate the target compound from any impurities, starting materials, or byproducts. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Following separation, the eluent is introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for the purified compound, confirming its identity based on its molecular weight. The high sensitivity of modern LC-MS systems would enable the detection of even trace amounts of the compound. lcms.cz Furthermore, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound. For instance, in a study on fungicide residues in wine, LC-TOF-MS (Liquid Chromatography Time-of-Flight Mass Spectrometry) was effectively used for the determination of various compounds, showcasing the power of this integrated technique. researchgate.net While specific LC-MS data for this compound is not available in the provided search results, this methodology is standard for the characterization of such organic molecules. bldpharm.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Definitive Structural Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This technique would provide precise bond lengths, bond angles, and torsion angles of the molecule. For example, it would definitively confirm the connectivity of the chloro and carbaldehyde groups to the indazole core. While a crystal structure for this compound is not present in the searched literature, a study on the related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, provides an example of the detailed structural information that can be obtained. nih.gov In that study, the indazole system was found to be essentially planar. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The crystal packing of molecules is governed by intermolecular forces. X-ray crystallography allows for a detailed analysis of these interactions. For this compound, one would expect to observe hydrogen bonding involving the N-H of the indazole ring and the oxygen atom of the carbaldehyde group of a neighboring molecule.

Computational and Theoretical Investigations of 3 Chloro 1h Indazole 7 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the structural and electronic characteristics of organic molecules. Studies on related indazole derivatives have successfully employed DFT to understand their geometries, chemical reactivity, and spectroscopic properties. nih.govcore.ac.uk

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 3-Chloro-1H-indazole-7-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are performed to achieve this. nih.gov

The optimized structure is expected to feature a nearly planar bicyclic indazole core. The chloro and carbaldehyde substituents lie in or very close to this plane to maximize conjugation and stability. The final optimized geometry is validated by ensuring that no imaginary frequencies are present in the vibrational frequency calculation, confirming that the structure is a true energy minimum. The structural parameters of related indazole compounds determined through X-ray crystallography show that the 1H-tautomer is generally the most stable form. core.ac.uk

Table 1: Representative Optimized Structural Parameters for this compound (Note: These values are illustrative, based on typical DFT results for similar heterocyclic aldehydes.)

Parameter Bond/Angle Value
Bond Length C-Cl 1.75 Å
Bond Length C=O 1.22 Å
Bond Length N1-N2 1.37 Å
Bond Angle C6-C7-C(aldehyde) 121°
Bond Angle C2-C3-Cl 125°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In this compound, the HOMO is expected to be distributed over the electron-rich indazole ring system, while the LUMO is likely concentrated on the electron-withdrawing carbaldehyde group and the chloro-substituted carbon. DFT studies on similar indazole carboxamides have revealed HOMO-LUMO energy gaps that are indicative of stable yet reactive systems, a desirable trait for pharmacologically active molecules. nih.govrsc.org

Table 2: Representative Frontier Orbital Energies and Energy Gap (Note: Values are illustrative and based on typical DFT calculations for substituted indazoles.)

Parameter Energy (eV)
HOMO -6.5 eV
LUMO -2.1 eV

From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative measure of different aspects of chemical behavior.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): Describes the power of an atom or group to attract electrons. It is calculated as χ = -μ.

Table 3: Calculated Quantum Chemical Descriptors (Note: Values are derived from the representative energies in Table 2.)

Descriptor Value (eV)
Chemical Potential (μ) -4.3
Global Hardness (η) 2.2

Advanced Electronic Structure Analysis

Beyond basic geometric and frontier orbital properties, more advanced analyses can reveal deeper insights into the electronic structure and reactivity.

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org This method is highly effective for analyzing charge distribution and delocalization (charge transfer) interactions between orbitals. The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the extent of electron delocalization. wikipedia.org

For this compound, significant delocalization is expected from the lone pairs of the nitrogen atoms and the oxygen atom into the antibonding orbitals of the aromatic system. NBO analysis performed on related indazole carboxylates has been used to estimate the partial charges on the N1 and N2 atoms, providing crucial insights into their relative nucleophilicity and explaining the regioselectivity of reactions like N-alkylation. nih.govbeilstein-journals.org A low electron charge in Lewis orbitals as calculated by NBO indicates strong electron delocalization effects. wikipedia.org

Table 4: Representative NBO Charges on Key Atoms (Note: Values are illustrative, based on typical NBO analysis of similar compounds.)

Atom NBO Charge (e)
N1 -0.45
N2 -0.25
Cl -0.18
O (carbonyl) -0.60

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govrsc.org It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show the most negative potential localized around the carbonyl oxygen atom of the aldehyde group, making it a prime site for electrophilic and hydrogen bond donor interactions. Negative potential would also be associated with the nitrogen atoms of the indazole ring and the chlorine atom. Conversely, the most positive potential would be found on the hydrogen atom of the N-H group and the hydrogen of the aldehyde group, indicating these are the most likely sites for nucleophilic attack. researchgate.netresearchgate.net This analysis is critical for understanding non-covalent interactions, which are fundamental to drug-receptor binding. nih.gov

Mulliken Population Analysis for Charge Distribution

The indazole core, a bicyclic aromatic system containing two nitrogen atoms, exhibits a complex charge distribution. The nitrogen atoms are inherently electronegative and will draw electron density, resulting in negative partial charges. The attached chloro and carbaldehyde groups are both electron-withdrawing. The chlorine atom, due to its high electronegativity, will have a significant negative partial charge. The carbaldehyde group, with its polar carbon-oxygen double bond, will also exhibit a substantial charge separation, with the oxygen atom being strongly negative and the carbonyl carbon being strongly positive. This positive charge on the carbonyl carbon will, in turn, influence the aromatic ring system.

In related heterocyclic systems, computational studies have shown that the introduction of electron-withdrawing groups significantly impacts the charge distribution across the molecule. For instance, in derivatives of 3-chloro-6-nitro-1H-indazole, the electrostatic potentials are significantly altered by the nature and position of substituents. nih.gov It is therefore anticipated that a Mulliken population analysis of this compound would reveal a highly polarized molecule.

Table 1: Predicted Qualitative Mulliken Charges for Key Atoms in this compound

AtomPredicted Partial ChargeRationale
N1 (indazole)NegativeHigh electronegativity of nitrogen.
N2 (indazole)NegativeHigh electronegativity of nitrogen.
C3 (with Cl)PositiveElectron-withdrawing effect of the attached chlorine atom.
ClNegativeHigh electronegativity.
C7 (with CHO)PositiveElectron-withdrawing effect of the carbaldehyde group.
O (carbaldehyde)Strongly NegativeHigh electronegativity and resonance in the carbonyl group.
C (carbaldehyde)Strongly PositiveElectrophilic nature of the carbonyl carbon.

Intermolecular Interaction Studies

The intermolecular forces exhibited by this compound are critical in determining its solid-state packing, physical properties, and interactions with biological macromolecules. Computational analyses of related indazole and other heterocyclic systems provide a framework for understanding these interactions.

Computational Analysis of Hydrogen Bonding Networks

The molecular structure of this compound contains a hydrogen bond donor (the N-H group of the indazole ring) and multiple hydrogen bond acceptors (the nitrogen atoms of the indazole ring and the oxygen atom of the carbaldehyde group). This arrangement suggests a high propensity for the formation of intermolecular hydrogen bonds.

In the crystal structures of similar indazole derivatives, extensive hydrogen bonding networks are commonly observed. researchgate.net For example, weak C-H···O and C-H···N hydrogen bonds have been identified, which contribute to the formation of layered structures. researchgate.net In the case of this compound, it is highly probable that strong N-H···O or N-H···N hydrogen bonds would be the primary drivers of its crystal packing. The carbonyl oxygen is a particularly strong hydrogen bond acceptor. Computational studies on related systems have demonstrated the importance of such hydrophilic interactions in stabilizing molecular complexes. nih.gov

Investigation of π-π Stacking and Van der Waals Interactions

Aromatic systems like the indazole ring in this compound are known to engage in π-π stacking interactions. These non-covalent interactions are crucial for the stability of crystal lattices and the binding of molecules to proteins. Computational and crystallographic studies of various indazole and oxadiazole systems have confirmed the prevalence of offset or slipped π-π stacking. researchgate.netmdpi.com In these arrangements, the aromatic rings are not perfectly face-to-face but are displaced relative to one another. The geometry of these interactions, including the inter-ring distances and centroid offsets, is a key determinant of their strength. nih.gov

The presence of a chlorine atom and a carbaldehyde group as substituents will modulate the electronic properties of the indazole ring, which in turn influences the nature and strength of the π-π stacking. rsc.org Electron-withdrawing substituents can alter the quadrupole moment of the aromatic ring, potentially leading to stronger interactions in specific geometries.

Dimer and Aggregate Formation Energetics

The formation of dimers and larger aggregates of this compound in the solid state or in solution is energetically favorable due to the combination of hydrogen bonding, π-π stacking, and van der Waals interactions. While specific energetic calculations for this molecule are not available, studies on similar systems provide insights into the driving forces.

For instance, molecular dynamics simulations and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations on derivatives of 3-chloro-6-nitro-1H-indazole have been used to determine the binding free energies of molecular complexes, highlighting their stability. nih.govnih.gov The energetics of dimer formation would be a balance between the attractive forces mentioned above and the repulsive forces arising from the close approach of electron clouds. Theoretical investigations into the stacking of substituted pyridinium (B92312) ions have shown that even in the presence of charge-charge repulsion, stable stacked dimers can form in a dielectric solvent. nih.gov This underscores the significant stabilizing effect of π-π interactions.

Solvent Effects on Molecular Properties

The properties of a molecule, particularly its spectroscopic and electronic characteristics, can be significantly influenced by the surrounding solvent. Continuum solvation models are a powerful computational tool for investigating these effects.

Continuum Solvation Models for Spectroscopic and Electronic Properties

Continuum solvation models treat the solvent as a continuous dielectric medium rather than as individual molecules. researchgate.net This approach is computationally efficient and allows for the prediction of how the solvent will affect properties such as UV-visible absorption spectra and electronic energy levels. The model calculates the electrostatic interaction between the solute and the polarized solvent continuum. researchgate.net

For a molecule like this compound, which possesses a significant dipole moment due to its polar functional groups, solvent effects are expected to be pronounced. The choice of solvent can lead to shifts in the absorption maxima (solvatochromism). A study on flavones, which also contain a carbonyl group and are aromatic, demonstrated that both specific (hydrogen bonding) and non-specific (dielectric) interactions contribute to the observed solvatochromic shifts. mdpi.com

In polar solvents, the excited state of a polar molecule is often stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum. The extent of this shift can be correlated with solvent polarity parameters. Continuum solvation models can be used to predict these shifts and to understand the underlying electronic transitions, such as the π → π* and n → π* transitions associated with the aromatic system and the carbonyl group, respectively.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to predict how a potential drug molecule (ligand) might bind to a protein target.

Prediction of Binding Affinities and Orientations with Biological Targets

There is no specific information available in the reviewed literature regarding the prediction of binding affinities and orientations for this compound with any particular biological targets.

However, studies on related indazole derivatives have shown their potential to interact with various biological targets. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been evaluated for their antileishmanial activity, with molecular docking studies predicting their binding modes against Leishmania infantum trypanothione (B104310) reductase. In other research, various indazole derivatives have been docked with proteins implicated in cancer, such as the renal cancer-related protein (PDB: 6FEW), Murine double minutes-2 (MDM2), and Peripheral benzodiazepine (B76468) receptor (PBR). These studies provide insights into the binding energies and interaction patterns of the indazole core with these protein targets.

Simulation of Enzyme-Inhibitor and Receptor-Ligand Complexes

Simulations of enzyme-inhibitor and receptor-ligand complexes are crucial for understanding the dynamic behavior and stability of the interactions predicted by molecular docking.

No specific simulation studies for enzyme-inhibitor or receptor-ligand complexes involving this compound were identified in the available literature.

For related compounds, molecular dynamics (MD) simulations have been used to assess the stability of docked protein-ligand complexes. For example, the stability of 1H-indazole analogs as potent anti-inflammatory agents has been evaluated through MD simulations with the Cyclooxygenase-2 (COX-2) enzyme. These simulations help to confirm that the interactions observed in docking are maintained over time in a simulated physiological environment.

Topological Analyses (e.g., QTAIM) for Bonding and Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in molecules. It provides a rigorous definition of atoms in molecules and characterizes the nature of chemical bonds.

Specific topological analyses using QTAIM for this compound are not described in the current body of scientific literature.

However, QTAIM has been applied to other heterocyclic systems, including indazole derivatives, to understand their molecular properties. These analyses can reveal details about intramolecular interactions, such as hydrogen bonds and van der Waals interactions, and help to understand the reactivity and stability of the molecules. For example, QTAIM has been used to examine the strength and nature of intramolecular interactions in newly synthesized pyrrole-imidazole/benzimidazole derivatives.

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